

Synthesis of dictyoquinazol A using 5-Methoxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzoic acid

Cat. No.: B122804

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Application Notes and Protocols: Synthesis of Dictyoquinazol A

Introduction

Dictyoquinazol A is a naturally occurring quinazoline compound first isolated from the edible mushroom *Dictyophora indusiata*.^{[1][2]} It has garnered significant interest within the scientific and drug development communities due to its neuroprotective properties.^{[1][2][3][4]} Studies have shown that dictyoquinazol A and its analogues can protect neurons from glutamate-induced neurotoxicity and toxicity induced by N-methyl-D-aspartate (NMDA).^{[1][2][3][4]} This makes it a valuable target for researchers investigating novel treatments for neurodegenerative diseases and ischemic events like stroke.^{[3][5]} This document provides a detailed protocol for the total synthesis of dictyoquinazol A, starting from **5-Methoxy-2-nitrobenzoic acid**, based on the first reported total synthesis by Oh, et al.^{[1][5][6]}

Synthesis Overview

The total synthesis of dictyoquinazol A from **5-Methoxy-2-nitrobenzoic acid** is accomplished in six steps with an overall yield of approximately 36%.^{[1][5]} The synthetic pathway involves an initial amide coupling, followed by reduction of the nitro group, cyclization to form the quinazolinone core, benzylic bromination, acetate substitution, and final methanolysis to yield the target compound.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of Dictyoquinazol A.



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Caption: Synthetic workflow for Dictyoquinazol A.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

Step	Reaction	Product	Yield (%)
1	EDC coupling of 5-methoxy-2-nitrobenzoic acid and 4-methoxy-2-methylaniline	Amide (3)	77
2	Nitro group reduction	Amino amide (4)	Quantitative
3	Cyclization with triphosgene	Quinazolinone (5)	98
4	Benzylic bromination with NBS/AIBN	Bromide (6)	Not isolated
5	Substitution with potassium acetate	Acetate (7)	Not specified
6	Methanolysis with sodium methoxide	Dictyoquinazol A	96
-	Overall	Dictyoquinazol A	~36

Detailed Experimental Protocols

Step 1: Synthesis of Amide (3)

- To a solution of **5-methoxy-2-nitrobenzoic acid** (1) in DMF, add 4-methoxy-2-methylaniline (2).
- Add a standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agent.
- Stir the reaction mixture at room temperature.
- Upon completion, perform an aqueous work-up and extract the product.
- Purify the crude product to afford the amide (3). The reported yield for this step is 77%.[\[6\]](#)

Step 2: Synthesis of Amino Amide (4)

- Dissolve the amide (3) in methanol.
- Add a catalytic amount of Palladium on carbon (Pd-C).
- Subject the mixture to an atmosphere of hydrogen gas (H₂).
- Stir until the reduction of the nitro group is complete.
- Filter off the catalyst and concentrate the solvent to yield the amino amide (4). This reaction proceeds with a quantitative yield.[\[6\]](#)

Step 3: Synthesis of Quinazolinone (5)

- Dissolve the amino amide (4) in a suitable solvent.
- Add triphosgene to the solution to facilitate the cyclization.
- Stir the reaction at room temperature.
- After the reaction is complete, purify the product to obtain the quinazolinone (5). The reported yield is 98%.

Step 4 & 5: Synthesis of Acetate Intermediate (7)

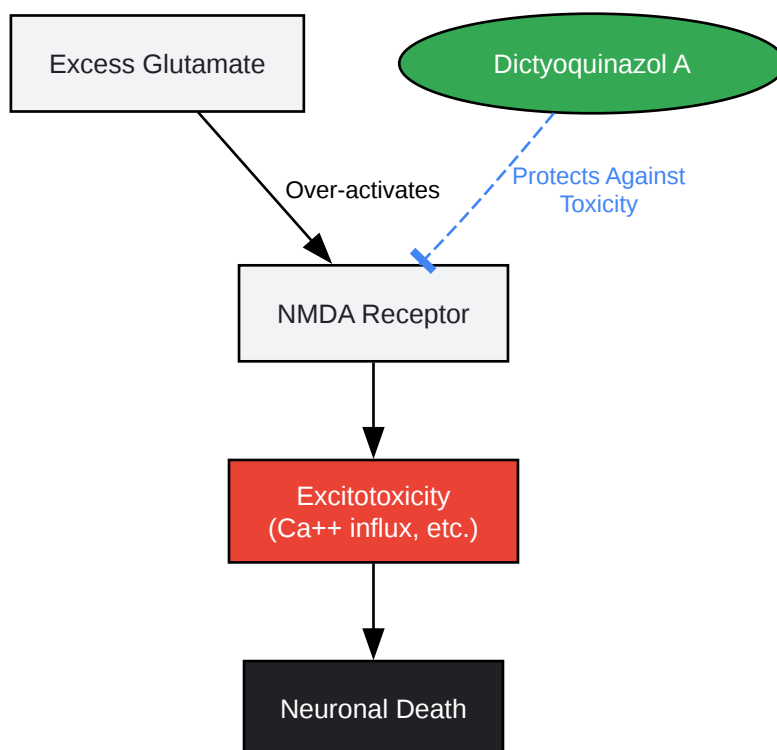
- The quinazolinone (5) is subjected to benzylic bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. This produces the bromide intermediate (6).
- The crude mixture containing the bromide (6) is directly used in the next step without isolation.^[1]
- Subject the mixture to potassium acetate (KOAc) suspended in DMF to form the acetate intermediate (7).

Step 6: Synthesis of Dictyoquinazol A

- Dissolve the acetate intermediate (7) (1.30 g, 3.67 mmol) in methanol (5 mL) in a 25-mL round-bottomed flask.^{[1][6]}
- Add sodium methoxide (20 mg, 0.37 mmol) to the solution.^{[1][6]}
- Stir the reaction mixture at room temperature for 3 hours.^{[1][6]}
- Collect the resulting precipitate by filtration.
- This provides dictyoquinazol A as a white solid (1.15 g), achieving a 96% yield for this final step.^{[1][6]}

Biological Context: Neuroprotective Signaling

While the specific signaling pathway of Dictyoquinazol A is a subject of ongoing research, its protective effects are observed against excitotoxicity induced by glutamate and NMDA, key players in neuronal cell death.^{[1][2][4]} Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors (like NMDA and AMPA receptors) leads to neuronal damage and death.^[1] This process is implicated in various neurological disorders.



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Caption: Protective action of Dictyoquinazol A.

Conclusion

This protocol outlines an efficient, six-step total synthesis of the neuroprotective natural product, dictyoquinazol A, utilizing **5-Methoxy-2-nitrobenzoic acid** as a readily available starting material. The detailed methodology and quantitative data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development aiming to synthesize this compound and its analogues for further investigation into their therapeutic potential for neurodegenerative diseases.

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